Mal-PEG5-NH-Boc: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
Mal-PEG5-NH-Boc: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG5-NH-Boc is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker possesses two distinct reactive moieties: a maleimide group and a Boc (tert-butyloxycarbonyl) protected primary amine, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2][3] The maleimide group allows for covalent attachment to thiol-containing molecules, such as cysteine residues in proteins, while the Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[1][2] The PEG spacer, consisting of five ethylene glycol units, enhances the aqueous solubility and reduces the potential for aggregation of the resulting conjugate.
This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with Mal-PEG5-NH-Boc, designed to assist researchers in leveraging this versatile linker for their drug development and bioconjugation needs.
Core Properties and Specifications
The utility of Mal-PEG5-NH-Boc stems from its well-defined chemical structure and properties. A summary of its key specifications is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H36N2O9 | |
| Molecular Weight | 460.5 g/mol | |
| CAS Number | 2170654-72-3 | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. The PEG spacer enhances solubility in aqueous media. | |
| Storage | Store at -20°C for long-term stability. |
Key Applications
The unique bifunctional nature of Mal-PEG5-NH-Boc makes it a valuable reagent in a variety of bioconjugation applications.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. Mal-PEG5-NH-Boc can be employed as a linker to connect the antibody and the cytotoxic drug. The maleimide group reacts with free thiol groups on the antibody, which can be generated by the reduction of interchain disulfide bonds. Following conjugation to the antibody, the Boc-protected amine can be deprotected to allow for the attachment of the cytotoxic payload. This sequential conjugation strategy offers precise control over the drug-to-antibody ratio (DAR).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. Mal-PEG5-NH-Boc serves as a flexible linker to connect a target protein-binding ligand (warhead) with an E3 ligase-binding ligand. The length and flexibility of the PEG spacer are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
Drug Delivery and Nanotechnology
The hydrophilic PEG spacer of Mal-PEG5-NH-Boc can improve the pharmacokinetic properties of drug molecules by increasing their solubility and circulation half-life. This linker can be used to attach drugs to larger carriers, such as nanoparticles or liposomes, for targeted drug delivery. The bifunctional nature of the linker allows for the sequential attachment of the carrier and a targeting ligand.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving Mal-PEG5-NH-Boc.
Maleimide-Thiol Conjugation
This protocol describes the conjugation of the maleimide group of Mal-PEG5-NH-Boc to a thiol-containing molecule, such as a protein with accessible cysteine residues.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
Mal-PEG5-NH-Boc
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer (e.g., HEPES, Tris) at pH 6.5-7.5. The buffer should be degassed to prevent oxidation of thiols.
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).
-
Quenching reagent: Free cysteine or β-mercaptoethanol.
-
Anhydrous DMSO or DMF for dissolving Mal-PEG5-NH-Boc.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis.
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. If using DTT, it must be removed prior to adding the maleimide reagent, typically by a desalting column.
-
-
Preparation of Mal-PEG5-NH-Boc Solution:
-
Immediately before use, prepare a stock solution of Mal-PEG5-NH-Boc in anhydrous DMSO or DMF at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the Mal-PEG5-NH-Boc solution to the solution of the thiol-containing molecule. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle stirring or agitation. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as free cysteine or β-mercaptoethanol to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted Mal-PEG5-NH-Boc and quenching reagent by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
-
-
Characterization:
-
Characterize the resulting conjugate using techniques such as mass spectrometry (to confirm the addition of the linker) and UV-Vis spectroscopy (to determine the concentration of the conjugated molecule).
-
Caption: Workflow for Maleimide-Thiol Conjugation.
Boc Deprotection of the Amine Group
This protocol outlines the removal of the Boc protecting group to expose the primary amine, which can then be used for subsequent conjugation reactions.
Materials:
-
Boc-protected conjugate (e.g., Thiol-Molecule-PEG5-NH-Boc)
-
Acidic deprotection reagent: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Organic solvent: Dichloromethane (DCM) or 1,4-dioxane.
-
Neutralization solution: Saturated sodium bicarbonate solution or a weak base like triethylamine (TEA).
-
Purification system: Desalting column or dialysis.
Procedure:
-
Dissolving the Conjugate:
-
Dissolve the Boc-protected conjugate in an appropriate organic solvent such as DCM.
-
-
Deprotection Reaction:
-
Add the acidic deprotection reagent. A common condition is a solution of 20-50% TFA in DCM. Alternatively, a 4M solution of HCl in 1,4-dioxane can be used.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by a suitable analytical method such as LC-MS.
-
-
Neutralization and Work-up:
-
Upon completion, carefully neutralize the reaction mixture by adding a saturated sodium bicarbonate solution or a weak organic base until the pH is neutral.
-
The deprotected product can be extracted with an appropriate organic solvent if it is not water-soluble. For aqueous-soluble biomolecules, proceed directly to purification.
-
-
Purification:
-
Remove the deprotection reagents and salts by using a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the removal of the Boc group by mass spectrometry (observing the expected mass shift).
-
Caption: Workflow for Boc Deprotection.
Logical Relationship in Sequential Bioconjugation
The true power of Mal-PEG5-NH-Boc lies in its ability to facilitate sequential bioconjugation, allowing for the controlled assembly of complex biomolecules. The logical flow of such a process is depicted below.
